molecular formula C7H8ClNS B13573326 3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine

3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine

Katalognummer: B13573326
Molekulargewicht: 173.66 g/mol
InChI-Schlüssel: JEGXGTIHXHUZKU-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine is an organic compound with the molecular formula C7H8ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with allylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Wirkmechanismus

The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-(5-Chlorothiophen-2-yl)-3-phenyl-prop-2-en-1-one
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
  • (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Uniqueness

3-(5-Chlorothiophen-2-yl)prop-2-en-1-amine is unique due to the presence of both an amine group and a chlorine-substituted thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C7H8ClNS

Molekulargewicht

173.66 g/mol

IUPAC-Name

(E)-3-(5-chlorothiophen-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H8ClNS/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+

InChI-Schlüssel

JEGXGTIHXHUZKU-OWOJBTEDSA-N

Isomerische SMILES

C1=C(SC(=C1)Cl)/C=C/CN

Kanonische SMILES

C1=C(SC(=C1)Cl)C=CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.